
Prifinium
概要
説明
準備方法
合成経路と反応条件
プリフィニウム臭化物は、ピロリジニウム環の形成とそれに続く四級化を含む一連の化学反応によって合成できます。合成経路は通常、1,1-ジエチル-2-メチルピロリジンとベンゾフェノンを反応させてジフェニルメチレン誘導体を形成することから始まります。 この中間体を次に臭化メチルで四級化すると、プリフィニウム臭化物が得られます .
工業的製造方法
プリフィニウム臭化物の工業的製造は、同様の合成経路を大規模に行うものです。 このプロセスは、高収率と高純度のために最適化されており、多くの場合、高性能液体クロマトグラフィー(HPLC)などの高度な技術を使用して精製されます .
化学反応の分析
反応の種類
プリフィニウム臭化物は、次のようなさまざまな化学反応を起こします。
酸化: プリフィニウム臭化物は、特定の条件下で酸化される可能性がありますが、この化合物の一般的な反応ではありません。
還元: 還元反応も可能ですが、あまり一般的ではありません。
一般的な試薬と条件
酸化: 過マンガン酸カリウムなどの強力な酸化剤を使用できます。
還元: 水素化アルミニウムリチウムなどの還元剤を使用できます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、求核置換は、さまざまな置換ピロリジニウム誘導体の形成につながる可能性があります .
科学研究への応用
プリフィニウム臭化物は、科学研究にいくつかの応用があります。
科学的研究の応用
Therapeutic Applications
Irritable Bowel Syndrome (IBS)
Prifinium bromide has shown significant promise in alleviating symptoms of IBS. Clinical trials have demonstrated its effectiveness in reducing abdominal pain, bloating, and irregular bowel movements. For instance, a study involving 21 patients indicated that 67% experienced marked improvement in symptoms after a four-week treatment regimen with 90 mg/day of this compound bromide . The drug's anticholinergic properties help mitigate the spasms associated with IBS, providing symptomatic relief.
Antispasmodic and Antiemetic Properties
As an antimuscarinic agent, this compound exhibits both antispasmodic and antiemetic effects. This makes it beneficial not only for gastrointestinal conditions but also for managing nausea and vomiting associated with various medical treatments . Its mechanism of action involves modulation of the muscarinic acetylcholine receptors, specifically targeting the M5 subtype, which plays a role in gastrointestinal motility .
Formulation Studies
Orodispersible Tablets (ODTs)
Recent research has focused on improving the delivery methods for this compound bromide. Studies have successfully formulated orodispersible tablets using direct compression methods that enhance the drug's disintegration and dissolution characteristics. For example, the incorporation of superdisintegrants like crosscarmellose sodium has been shown to optimize tablet performance, making it easier for patients to consume .
Taste Masking Techniques
Another area of research involves taste masking to improve patient compliance, particularly in pediatric populations. Techniques such as loading this compound bromide onto Eudragit E100 have been explored to mask its unpleasant taste effectively .
Case Studies
Clinical Efficacy in IBS
In a randomized double-blind crossover study, patients with pain-predominant IBS were treated with this compound bromide versus placebo. The results indicated statistically significant improvements in symptom scores related to pain and discomfort when using this compound bromide . Side effects were minimal and generally mild, reinforcing the compound's safety profile.
Combination Therapies
Research has also explored the combination of this compound bromide with other drugs, such as diclofenac sodium, to enhance therapeutic outcomes for patients requiring multi-faceted treatment approaches. These combinations aim to address both pain relief and gastrointestinal symptoms simultaneously .
Comparative Data Table
作用機序
プリフィニウム臭化物は、抗ムスカリン剤として作用することで効果を発揮します。それは消化管のムスカリン受容体に結合し、アセチルコリンの作用を阻害します。 これにより、平滑筋の収縮が減少し、過敏性腸症候群に関連する痙攣が軽減されます . 分子標的はムスカリン受容体であり、関与する経路はコリン作動性系に関連しています .
類似の化合物との比較
類似の化合物
ブチル臭化ヒヨスチン: 同様の適応症に使用される別の抗ムスカリン剤。
ジシクロミン: 消化器疾患の治療に使用される抗コリン剤。
オキシブチニン: 主に尿失禁に使用されますが、抗ムスカリン作用を共有しています。
独自性
プリフィニウム臭化物は、その特定の化学構造により、独自の薬理作用を発揮します。 その第四級アンモニウム構造により、消化管への標的化された作用が可能になり、全身吸収が最小限に抑えられ、中枢神経系の副作用のリスクが軽減されます .
類似化合物との比較
Similar Compounds
Hyoscine butylbromide: Another antimuscarinic agent used for similar indications.
Dicyclomine: An anticholinergic used to treat gastrointestinal disorders.
Oxybutynin: Used primarily for urinary incontinence but shares antimuscarinic properties.
Uniqueness
Prifinium bromide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its quaternary ammonium structure allows for targeted action in the gastrointestinal tract with minimal systemic absorption, reducing the risk of central nervous system side effects .
生物活性
Prifinium, also known as this compound bromide, is an antimuscarinic agent primarily utilized for its antispasmodic and antiemetic properties. It is particularly effective in the treatment of gastrointestinal disorders such as irritable bowel syndrome (IBS). This article delves into the biological activity of this compound, exploring its mechanism of action, clinical efficacy, and relevant case studies.
This compound functions primarily as a muscarinic acetylcholine receptor antagonist , specifically targeting the M5 subtype. This interaction inhibits various cellular responses mediated by acetylcholine, including the modulation of potassium channels and inhibition of adenylate cyclase activity. The resulting effect is a decrease in smooth muscle contraction, which is beneficial in alleviating symptoms associated with IBS and other gastrointestinal conditions .
Pharmacological Profile
- Chemical Structure : this compound has a chemical formula of and an average molecular weight of approximately 306.472 g/mol.
- Drug Classification : It is classified as a small molecule and falls under the category of experimental drugs with anticholinergic properties .
Case Studies and Clinical Trials
- Open Trial for IBS : A study conducted on patients with IBS demonstrated that this compound bromide significantly improved symptoms compared to placebo. This trial involved a cohort of patients who were administered the drug over a specified period, showing marked reductions in abdominal pain and discomfort associated with IBS .
- Comparison with Other Treatments : In comparative studies, this compound was evaluated against other antispasmodics like mebeverine. Results indicated that while both drugs provided symptom relief, this compound had a quicker onset of action in some patients .
- Meta-Analysis Findings : A meta-analysis reviewing multiple trials on antispasmodic agents found that this compound effectively reduced IBS symptoms with a low incidence of adverse effects. The analysis highlighted the drug's safety profile and its potential as a first-line treatment option for IBS .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Property | Details |
---|---|
Mechanism | Muscarinic receptor antagonist |
Target Receptor | M5 muscarinic acetylcholine receptor |
Primary Uses | Antispasmodic, antiemetic |
Indications | Irritable bowel syndrome, gastrointestinal spasms |
Clinical Efficacy | Significant symptom relief in IBS |
Adverse Effects | Generally low; may include dry mouth, dizziness |
Research Findings
Recent studies have expanded on the understanding of this compound's pharmacodynamics. For instance, research has shown that this compound not only alleviates gastrointestinal spasms but also possesses potential neuroprotective effects due to its interaction with central nervous system receptors . This dual action may open avenues for further therapeutic applications beyond gastrointestinal disorders.
特性
IUPAC Name |
3-benzhydrylidene-1,1-diethyl-2-methylpyrrolidin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N/c1-4-23(5-2)17-16-21(18(23)3)22(19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-15,18H,4-5,16-17H2,1-3H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEPZINLLPPBMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859880 | |
Record name | 3-(Diphenylmethylidene)-1,1-diethyl-2-methylpyrrolidin-1-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10236-81-4 | |
Record name | 3-(Diphenylmethylene)-1,1-diethyl-2-methylpyrrolidinium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10236-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prifinium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010236814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prifinium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13254 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-(Diphenylmethylidene)-1,1-diethyl-2-methylpyrrolidin-1-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(benzhydrylidene)-1,1-diethyl-2-methylpyrrolidinium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.503 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRIFINIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C7TTK1K7K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。